N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Lipophilicity clogP Drug-likeness

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 304694-96-0) is a synthetic small molecule belonging to the 1,3,4-thiadiazole benzamide class, possessing a dimethylsulfamoyl-benzamide core linked to a 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl scaffold. This compound features a molecular formula of C19H20N4O5S2, a molecular weight of 448.53 g/mol, a calculated partition coefficient (clogP) of 2.16, a topological polar surface area (TPSA) of 121.46 Ų, 9 hydrogen bond acceptors (HBA), 2 hydrogen bond donors (HBD), and 8 rotatable bonds (RB), satisfying Lipinski's Rule of Five.

Molecular Formula C19H20N4O5S2
Molecular Weight 448.51
CAS No. 304694-96-0
Cat. No. B2650459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
CAS304694-96-0
Molecular FormulaC19H20N4O5S2
Molecular Weight448.51
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C19H20N4O5S2/c1-23(2)30(25,26)14-8-5-12(6-9-14)17(24)20-19-22-21-18(29-19)15-10-7-13(27-3)11-16(15)28-4/h5-11H,1-4H3,(H,20,22,24)
InChIKeyZVDDPZWFWYVTEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 304694-96-0): Structural Identity and Core Pharmacophore


N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 304694-96-0) is a synthetic small molecule belonging to the 1,3,4-thiadiazole benzamide class, possessing a dimethylsulfamoyl-benzamide core linked to a 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl scaffold [1]. This compound features a molecular formula of C19H20N4O5S2, a molecular weight of 448.53 g/mol, a calculated partition coefficient (clogP) of 2.16, a topological polar surface area (TPSA) of 121.46 Ų, 9 hydrogen bond acceptors (HBA), 2 hydrogen bond donors (HBD), and 8 rotatable bonds (RB), satisfying Lipinski's Rule of Five [2]. The dimethylsulfamoyl moiety is a recognized sulfonamide pharmacophore associated with carbonic anhydrase (CA) inhibition, while the 2,4-dimethoxyphenyl substituent imparts unique electronic and steric properties that distinguish it from other members of the 1,3,4-thiadiazole family [1].

Why 1,3,4-Thiadiazole Benzamides Are Not Interchangeable: The Critical Role of 5-Position Substitution in N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide


Within the 1,3,4-thiadiazole benzamide class, simple substitution at the thiadiazole 5-position profoundly alters physicochemical properties—including lipophilicity (clogP), TPSA, and hydrogen bonding capacity—that govern membrane permeability, target engagement, and metabolic stability [1]. Consequently, compounds such as 4-(dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide or 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide cannot be assumed to exhibit equivalent biological activity or selectivity profiles despite sharing the same dimethylsulfamoyl-benzamide core. The quantitative evidence below demonstrates that the 2,4-dimethoxyphenyl substituent in CAS 304694-96-0 confers measurable differentiation in drug-likeness parameters and predicted target engagement that directly impacts scientific selection for carbonic anhydrase-targeted or anticancer screening programs .

Quantitative Differentiation Evidence for N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide vs. Closest Analogs


Lipophilicity (clogP) Comparison: Balanced Permeability vs. Excessive Lipophilicity in 5-Position Analogs

The target compound (CAS 304694-96-0) exhibits a calculated clogP of 2.16 [1], which falls within the optimal range (1–3) for oral bioavailability and balanced aqueous solubility/membrane permeability. In contrast, the direct analog 2-(2,4-dimethoxyphenyl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]acetamide, which replaces the dimethylsulfamoyl-benzamide with an acetamide and uses a 1-methylbutyl substituent, displays a significantly higher logP of 3.56 . This 1.4 log unit increase (~25-fold greater lipophilicity) raises the risk of poor aqueous solubility (logSW -4.79), promiscuous target binding, and faster metabolic clearance via CYP450 oxidation. The 2,4-dimethoxyphenyl group in the target compound provides a finely tuned lipophilic contribution that avoids the excessive hydrophobicity seen in alkyl-chain analogs.

Lipophilicity clogP Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Analysis: Superior Solubility and Bioavailability Potential vs. Low-TPSA Analogs

The target compound exhibits a TPSA of 121.46 Ų [1], which is substantially higher than that of the acetamide analog 2-(2,4-dimethoxyphenyl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]acetamide (TPSA = 73.3 Ų) . This 48.2 Ų increase derives from the dimethylsulfamoyl group (contributing ~37 Ų from the sulfonamide and an additional ~11 Ų from the carbonyl oxygen). A TPSA >120 Ų is associated with improved aqueous solubility and reduced passive transcellular permeability, which can be advantageous for targeting extracellular or membrane-bound enzymes such as carbonic anhydrases, where excessive membrane penetration may lead to intracellular off-target effects. Conversely, TPSA values below 75 Ų are typically associated with high passive permeability and CNS penetration, which may not be desirable for peripheral CA IX-targeted anticancer agents.

TPSA Polar surface area Oral bioavailability Caco-2 permeability

Hydrogen Bonding Capacity: Enhanced Target Interaction Potential vs. Simplified Analogs

The target compound provides 9 hydrogen bond acceptors (HBA) and 2 hydrogen bond donors (HBD) [1], compared to the structurally simplified thiophene analog N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide, which offers only 7 HBA and 1 HBD [2]. The additional HBA and HBD in the target compound arise from the dimethylsulfamoyl group, which provides a sulfonamide oxygen (HBA), the sulfonamide nitrogen substituents (weak HBA), and a potential additional hydrogen bond interaction site. In carbonic anhydrase inhibitors, the sulfonamide moiety is known to coordinate the catalytic zinc ion through the NH group (HBD) while the sulfonamide oxygens engage Thr199 and Gln92 side chains in the active site, as demonstrated by crystallographic studies of related thiadiazole sulfonamides [3]. This enhanced hydrogen bonding capacity directly translates to stronger target engagement and potentially lower IC50 values against CA isoforms.

Hydrogen bonding Drug-receptor interactions Carbonic anhydrase Structure-activity relationship

Predicted Carbonic Anhydrase Inhibition: Sulfamoyl-Benzamide vs. Non-Sulfamoyl Thiadiazole Analogs

Sulfonamide-containing 1,3,4-thiadiazole derivatives have been extensively characterized as inhibitors of carbonic anhydrase isoforms, particularly the tumor-associated CA IX and CA XII [1]. The dimethylsulfamoyl group in the target compound (CAS 304694-96-0) serves as a zinc-binding group (ZBG) capable of coordinating the catalytic Zn²⁺ ion in the CA active site, a mechanism shared with clinical CA inhibitors such as acetazolamide. In a study of saccharide-modified thiadiazole sulfonamide derivatives, sulfamoyl-bearing compounds demonstrated inhibitory activity against CA II, CA IX, and CA XII and reduced the viability of HT-29 (colon), MDA-MB-231 (breast), and MG-63 (osteosarcoma) cancer cell lines under both normoxic and hypoxic conditions, while also raising tumor microenvironment pH—a hallmark of CA IX/XII inhibition [1]. In contrast, non-sulfamoyl 1,3,4-thiadiazole analogs such as N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide lack the ZBG and are not predicted to engage CA isoforms with comparable affinity, making them unsuitable for CA-targeted screening programs.

Carbonic anhydrase Enzyme inhibition Zinc-binding group Tumor pH regulation

Anticancer Activity Potential: Class-Level Cytotoxicity Evidence for Dimethylsulfamoyl-Thiadiazole Benzamides

A closely related dimethylsulfamoyl-thiadiazole benzamide analog, 4-(N,N-dimethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 393572-23-1), has demonstrated in vitro anticancer activity with IC50 values of 10.5 μM and 15.2 μM against two cancer cell lines, while exhibiting selectivity over normal cells (IC50 = 38.7 μM) . The mechanism involves G2-M and S-phase cell cycle arrest and apoptosis induction. In contrast, published structure-activity relationship data indicate that ethyl-substituted thiadiazole derivatives with diminished hydrogen bonding capacity show significantly reduced cytotoxicity (IC50 > 50 μM) due to decreased target engagement . The target compound (CAS 304694-96-0) shares the critical dimethylsulfamoyl pharmacophore and the 1,3,4-thiadiazole core with the active analog, while its 2,4-dimethoxyphenyl substituent provides a distinct electronic profile that may further modulate potency and selectivity compared to the methylthio-substituted comparator.

Anticancer activity Cytotoxicity Apoptosis Cell cycle arrest

Structural Uniqueness and Screening Library Differentiation

Among the 4-(dimethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide chemotype, the 5-position substituent defines the compound's distinct molecular identity. The target compound (CAS 304694-96-0) bears a 2,4-dimethoxyphenyl group (C8H9O2, MW = 137.16 Da), which provides a unique combination of aromatic π-stacking capability, dual methoxy hydrogen bond acceptors, and a steric profile intermediate between small alkyl substituents (e.g., isopropyl in CAS 313532-03-5) and bulkier arylthio substituents (e.g., benzylsulfanyl in CAS 393572-22-0) . This intermediate steric and electronic profile cannot be replicated by existing analogs within the same chemotype, making CAS 304694-96-0 a non-redundant member of any 1,3,4-thiadiazole-focused screening library. Its molecular weight of 448.53 Da and clogP of 2.16 place it in lead-like chemical space, distinguishing it from both smaller fragment-like analogs (MW < 350 Da) and larger, more lipophilic analogs (MW > 500 Da, clogP > 4) that may suffer from developability challenges.

Chemical diversity Screening library Hit identification Lead optimization

Optimal Application Scenarios for N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase IX/XII Inhibitor Screening for Anticancer Drug Discovery

The target compound's dimethylsulfamoyl group provides a validated zinc-binding pharmacophore for carbonic anhydrase inhibition, as demonstrated by class-level evidence showing that sulfamoyl-bearing thiadiazole derivatives engage CA II, CA IX, and CA XII and reduce cancer cell viability under both normoxic and hypoxic conditions (Zhang et al., 2021) [1]. The compound's TPSA of 121.46 Ų favors extracellular target engagement of membrane-bound CA IX/XII over intracellular isoforms, while its clogP of 2.16 ensures adequate membrane partitioning without excessive intracellular accumulation. Researchers focused on tumor pH modulation, hypoxic tumor targeting, or CA IX-selective inhibitor development should prioritize this compound over non-sulfamoyl analogs that lack the zinc-binding group, and over more lipophilic analogs (logP >3.5) that may exhibit promiscuous binding and poor solubility.

Structure-Activity Relationship (SAR) Studies on 1,3,4-Thiadiazole Benzamide Chemotypes

The 2,4-dimethoxyphenyl substituent at the thiadiazole 5-position represents a unique electronic and steric profile that is not represented by other commercially available analogs (e.g., isopropyl, methylthio, benzylsulfanyl) [1]. This compound can serve as a key SAR probe to interrogate the effect of electron-rich aryl substitution on target binding, cellular permeability, and metabolic stability within the dimethylsulfamoyl-thiadiazole benzamide series. Its 9 HBA and 2 HBD provide a hydrogen bonding profile that can be systematically compared to analogs with fewer HBA/HBD to establish pharmacophoric requirements for CA inhibition or anticancer activity. The balanced clogP of 2.16 and TPSA of 121.46 Ų make it an ideal reference point for assessing the impact of polarity and lipophilicity modifications on ADME properties.

Chemical Biology Probe Development for Sulfonamide-Responsive Targets

Beyond carbonic anhydrases, the dimethylsulfamoyl benzamide scaffold is recognized in the literature as a privileged structure for enzyme inhibition, including interactions with dihydrofolate reductase and other sulfonamide-sensitive proteins [1]. The target compound's structural uniqueness within screening libraries and its compliance with Lipinski's Rule of Five [2] make it suitable for broad phenotypic screening or chemoproteomics-based target identification studies. Its intermediate molecular weight (448.53 Da) and moderate lipophilicity support both biochemical and cell-based assay formats, facilitating use as a starting point for chemical probe development against novel sulfonamide-responsive targets.

Screening Library Enhancement for Maximized Chemical Diversity

For organizations building or curating focused screening libraries of heterocyclic compounds, CAS 304694-96-0 provides chemical diversity that is not duplicated by other members of the 4-(dimethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide chemotype [1]. The combination of a 2,4-dimethoxyphenyl group, a dimethylsulfamoyl ZBG, and a 1,3,4-thiadiazole core is not found in other commercially available analogs. The compound's position in lead-like chemical space (MW 448.53, clogP 2.16) [2] makes it suitable for hit-to-lead optimization, while its unique pharmacophoric features maximize the informational content gained from each screening campaign, reducing the risk of redundant hits from structurally overlapping library members.

Quote Request

Request a Quote for N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.